2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers
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Overview
Description
2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers, is a compound with the molecular formula C7H11FO2 and a molecular weight of 146.1594 . This compound is characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(fluoromethyl)cyclobutyl]acetic acid typically involves the construction of the cyclobutyl ring followed by the introduction of the fluoromethyl group and the acetic acid moiety. One common approach is to start with a cyclobutane derivative and introduce the fluoromethyl group through a halogenation reaction, followed by substitution with a fluoride source. The acetic acid moiety can be introduced through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[3-(fluoromethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or aldehydes.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[3-(fluoromethyl)cyclobutyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3-(fluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets, while the cyclobutyl ring provides structural rigidity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-[3-(chloromethyl)cyclobutyl]acetic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
2-[3-(bromomethyl)cyclobutyl]acetic acid: Contains a bromomethyl group, which can have different reactivity and properties compared to the fluoromethyl group.
2-[3-(methyl)cyclobutyl]acetic acid: Lacks the halogen substituent, resulting in different chemical behavior.
Uniqueness
2-[3-(fluoromethyl)cyclobutyl]acetic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1780810-66-3 |
---|---|
Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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